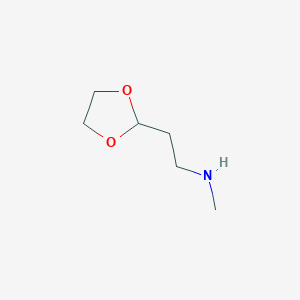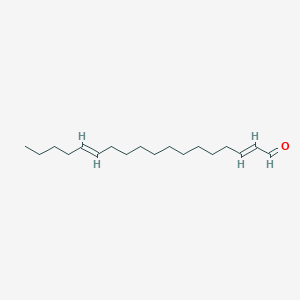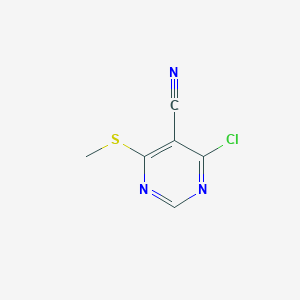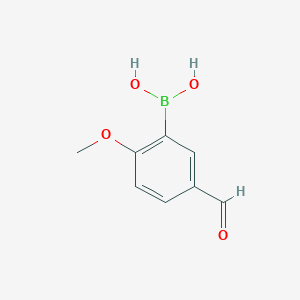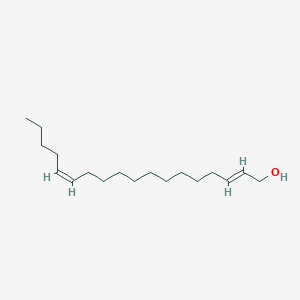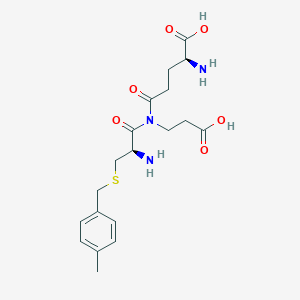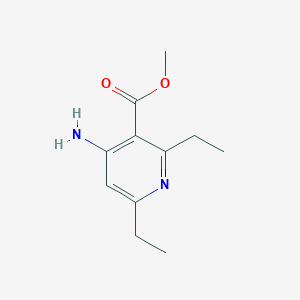
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate
描述
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate, also known as MADPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the disruption of bacterial cell walls.
生化和生理效应
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial cell wall synthesis, and the suppression of viral replication. These effects make Methyl 4-amino-2,6-diethylpyridine-3-carboxylate a promising candidate for further investigation in the development of new drugs and therapies.
实验室实验的优点和局限性
One of the major advantages of using Methyl 4-amino-2,6-diethylpyridine-3-carboxylate in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research on Methyl 4-amino-2,6-diethylpyridine-3-carboxylate. Some possible areas of investigation include the development of new drugs and therapies for cancer, bacterial infections, and viral diseases, as well as the investigation of its potential use as a tool in biochemical and physiological research. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate and its potential side effects and toxicity.
科学研究应用
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of potential applications in scientific research. One of the most promising areas of investigation is in the development of new drugs and therapies for a variety of diseases. Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have activity against a number of different targets, including cancer cells, bacteria, and viruses.
属性
CAS 编号 |
144291-52-1 |
|---|---|
产品名称 |
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-6-8(12)10(11(14)15-3)9(5-2)13-7/h6H,4-5H2,1-3H3,(H2,12,13) |
InChI 键 |
QREXJZRRMNPDBX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
规范 SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
同义词 |
3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-,methylester(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

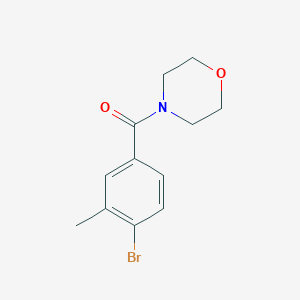
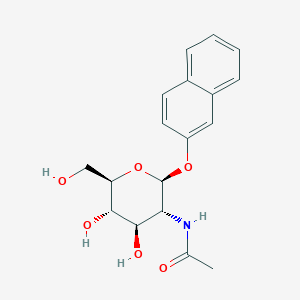
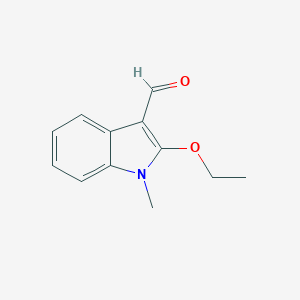
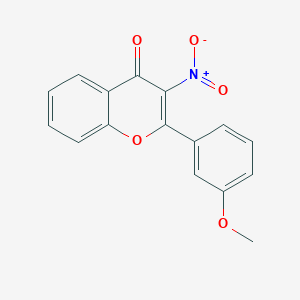
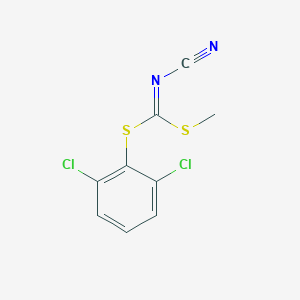
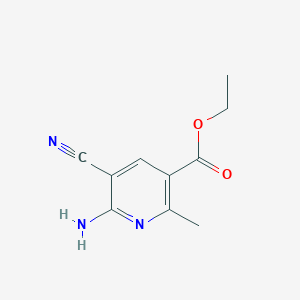
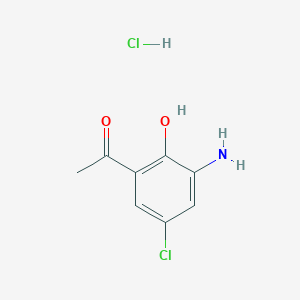
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)
